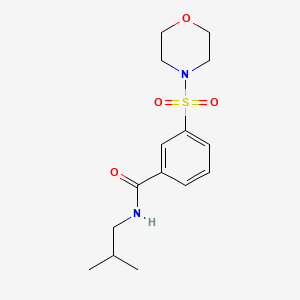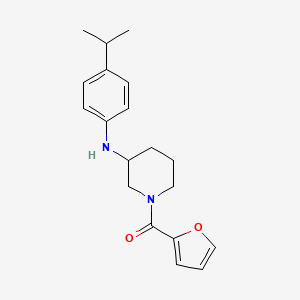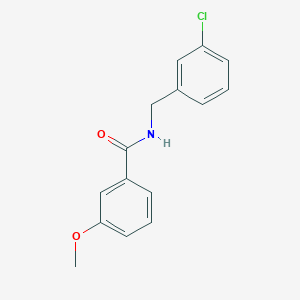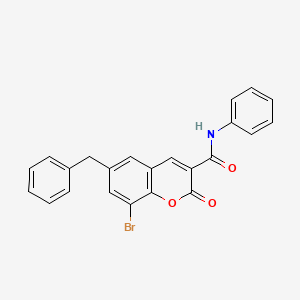
N-isobutyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis N-isobutyl-3-(4-morpholinylsulfonyl)benzamide's synthesis process can be related to techniques used in synthesizing similar complex benzamide molecules. For example, the synthesis of related antidepressants involves multiple stages including the synthesis of key intermediates such as 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and final reaction stages (Donskaya et al., 2004). These processes emphasize the importance of selecting appropriate reactants and conditions for achieving high yields and desired products.
Molecular Structure Analysis The molecular structure of similar benzamide compounds, including those with morpholinylsulfonyl groups, often features complex conformational arrangements. For instance, a compound with a morpholinone ring showed a twist-boat conformation, indicating the intricate spatial arrangement of atoms and functional groups that can influence the compound's chemical behavior and interactions (Pang et al., 2006).
Chemical Reactions and Properties Compounds with morpholinylsulfonyl benzamide structures participate in various chemical reactions. Electrophilic substitution reactions, facilitated by the morpholine ring's electron-donating properties, and interactions with sulfonyl groups contribute to the molecule's reactivity. The synthesis and chemical behavior of compounds like 4-morpholino-2-(arylsulfonyl)benzenamines highlight the potential for diverse chemical transformations (Nematollahi & Esmaili, 2010).
Physical Properties Analysis The physical properties of N-isobutyl-3-(4-morpholinylsulfonyl)benzamide and related compounds are influenced by their molecular structure. Factors such as solubility, melting point, and crystalline form are determined by the compound's functional groups and molecular geometry. Studies on similar compounds, such as those involving electrochemical synthesis, provide insights into the physical properties that are crucial for understanding the compound's behavior in various environments (Donskaya et al., 2004).
Chemical Properties Analysis The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are key to their potential applications. For instance, the interaction of sulfonamide and benzamide derivatives with carbonic anhydrase enzymes demonstrates the importance of understanding the chemical properties for therapeutic applications (Supuran et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)11-16-15(18)13-4-3-5-14(10-13)22(19,20)17-6-8-21-9-7-17/h3-5,10,12H,6-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUMGDYBFOYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)
![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
